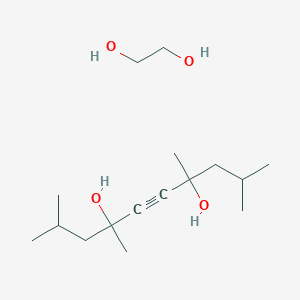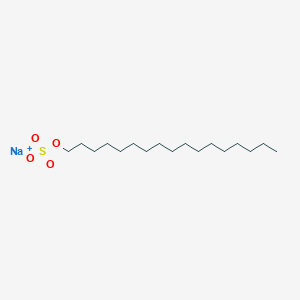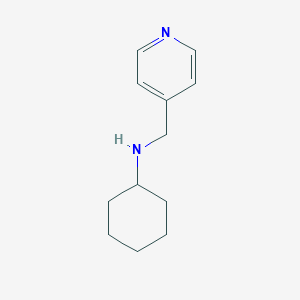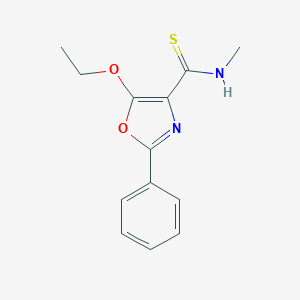
5-Ethoxy-N-methyl-2-phenyloxazole-4-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethoxy-N-methyl-2-phenyloxazole-4-carbothioamide, also known as EPMC, is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent. EPMC is a member of the oxazole family and has a molecular formula of C12H13NO2S.
Mécanisme D'action
The mechanism of action of 5-Ethoxy-N-methyl-2-phenyloxazole-4-carbothioamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in the growth and proliferation of cancer cells, fungi, and bacteria. 5-Ethoxy-N-methyl-2-phenyloxazole-4-carbothioamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. In addition, 5-Ethoxy-N-methyl-2-phenyloxazole-4-carbothioamide has been shown to inhibit the activity of chitin synthase, an enzyme that is involved in the synthesis of the cell wall of fungi.
Biochemical and Physiological Effects:
5-Ethoxy-N-methyl-2-phenyloxazole-4-carbothioamide has been shown to have several biochemical and physiological effects. Studies have shown that 5-Ethoxy-N-methyl-2-phenyloxazole-4-carbothioamide can induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and reduce inflammation. In addition, 5-Ethoxy-N-methyl-2-phenyloxazole-4-carbothioamide has been shown to have antioxidant properties, which could potentially be useful in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-Ethoxy-N-methyl-2-phenyloxazole-4-carbothioamide in lab experiments is that it is relatively easy to synthesize and purify. In addition, 5-Ethoxy-N-methyl-2-phenyloxazole-4-carbothioamide has been shown to have a broad range of biological activities, making it a potential candidate for the development of new drugs. However, one limitation of using 5-Ethoxy-N-methyl-2-phenyloxazole-4-carbothioamide in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for research on 5-Ethoxy-N-methyl-2-phenyloxazole-4-carbothioamide. One potential direction is to investigate its potential use as a therapeutic agent in the treatment of cancer, fungal and bacterial infections, and other diseases. Another potential direction is to investigate its mechanism of action in more detail, which could lead to the development of more effective drugs. In addition, future research could focus on optimizing the synthesis method of 5-Ethoxy-N-methyl-2-phenyloxazole-4-carbothioamide to improve its yield and purity.
Méthodes De Synthèse
The synthesis of 5-Ethoxy-N-methyl-2-phenyloxazole-4-carbothioamide involves the reaction of 2-phenyl-2-oxazoline with ethyl isothiocyanate and then with methyl iodide. The reaction yields 5-Ethoxy-N-methyl-2-phenyloxazole-4-carbothioamide as a white crystalline solid with a melting point of 148-149°C. The synthesis method of 5-Ethoxy-N-methyl-2-phenyloxazole-4-carbothioamide has been reported in the literature, and it is a relatively simple process that can be carried out in a laboratory setting.
Applications De Recherche Scientifique
5-Ethoxy-N-methyl-2-phenyloxazole-4-carbothioamide has been investigated for its potential use as a therapeutic agent in the treatment of various diseases. Studies have shown that 5-Ethoxy-N-methyl-2-phenyloxazole-4-carbothioamide exhibits anticancer, antifungal, and antibacterial properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. In addition, 5-Ethoxy-N-methyl-2-phenyloxazole-4-carbothioamide has been shown to inhibit the growth of fungi and bacteria, making it a potential candidate for the development of new antifungal and antibacterial drugs.
Propriétés
Numéro CAS |
128242-95-5 |
|---|---|
Nom du produit |
5-Ethoxy-N-methyl-2-phenyloxazole-4-carbothioamide |
Formule moléculaire |
C13H14N2O2S |
Poids moléculaire |
262.33 g/mol |
Nom IUPAC |
5-ethoxy-N-methyl-2-phenyl-1,3-oxazole-4-carbothioamide |
InChI |
InChI=1S/C13H14N2O2S/c1-3-16-13-10(12(18)14-2)15-11(17-13)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3,(H,14,18) |
Clé InChI |
FXZNIHMLKWZBFS-UHFFFAOYSA-N |
SMILES |
CCOC1=C(N=C(O1)C2=CC=CC=C2)C(=S)NC |
SMILES canonique |
CCOC1=C(N=C(O1)C2=CC=CC=C2)C(=S)NC |
Synonymes |
5-ETHOXY-N-METHYL-2-PHENYLOXAZOLE-4-CARBOTHIOAMIDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



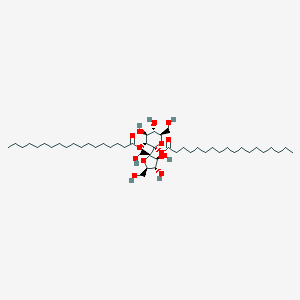
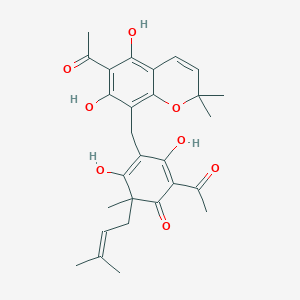
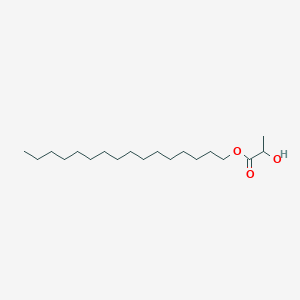
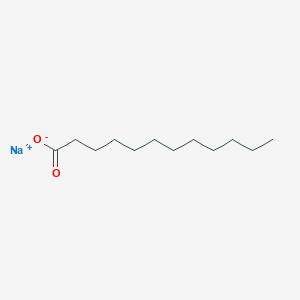
![Methyl 3-phenylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B148143.png)

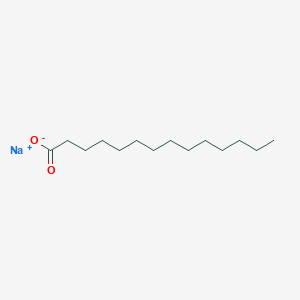

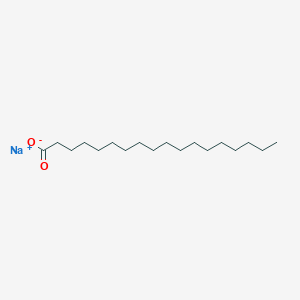
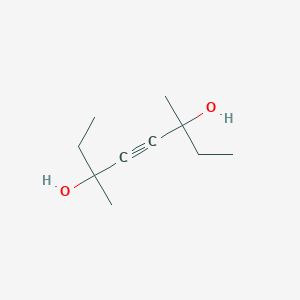
![7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile](/img/structure/B148156.png)
